molecular formula C30H22O4 B14186680 1,1'-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene) CAS No. 920977-14-6

1,1'-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene)

Cat. No.: B14186680
CAS No.: 920977-14-6
M. Wt: 446.5 g/mol
InChI Key: DQJVYOMTZTVHDS-UHFFFAOYSA-N
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Description

1,1’-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene): is a complex organic compound characterized by its unique structure, which includes multiple phenoxy groups attached to a central phenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene) typically involves the reaction of 1,3-dihydroxybenzene with 2-phenoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of phenolic compounds.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1,1’-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,1’-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene) involves its interaction with specific molecular targets. The phenoxy groups can engage in hydrogen bonding and π-π interactions with target molecules, influencing their activity. The pathways involved include modulation of enzyme activity and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Phenylenebis(oxy)bis(trimethylsilane)
  • Benzene, 1,3-bis(3-phenoxyphenoxy)-

Uniqueness

1,1’-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene) is unique due to its specific arrangement of phenoxy groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in applications requiring high stability and specific reactivity profiles.

Properties

CAS No.

920977-14-6

Molecular Formula

C30H22O4

Molecular Weight

446.5 g/mol

IUPAC Name

1,3-bis(2-phenoxyphenoxy)benzene

InChI

InChI=1S/C30H22O4/c1-3-12-23(13-4-1)31-27-18-7-9-20-29(27)33-25-16-11-17-26(22-25)34-30-21-10-8-19-28(30)32-24-14-5-2-6-15-24/h1-22H

InChI Key

DQJVYOMTZTVHDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2OC3=CC(=CC=C3)OC4=CC=CC=C4OC5=CC=CC=C5

Origin of Product

United States

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